

# "Methyl 17-methyloctadecanoate" CAS number 55124-97-5

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Compound of Interest

Compound Name: Methyl 17-methyloctadecanoate

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# Methyl 17-methyloctadecanoate: A Technical Guide

CAS Number: 55124-97-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Methyl 17-methyloctadecanoate is a branched-chain fatty acid methyl ester with the CAS number 55124-97-5. As a member of the iso-fatty acid family, it is characterized by a methyl group at the penultimate carbon of the octadecanoic acid backbone. This structural feature imparts unique physicochemical properties and potential biological activities that are of growing interest in various scientific disciplines. This technical guide provides a comprehensive overview of Methyl 17-methyloctadecanoate, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance within the broader context of branched-chain fatty acid signaling.

## **Chemical and Physical Properties**

**Methyl 17-methyloctadecanoate** is a C20 saturated fatty acid methyl ester. Its iso-branched structure influences its physical state, solubility, and chromatographic behavior, distinguishing it from its straight-chain counterpart, methyl nonadecanoate. A summary of its key quantitative properties is presented in Table 1.



Table 1: Physicochemical Properties of Methyl 17-methyloctadecanoate

Property	Value	Source(s)
Molecular Formula	C20H40O2	[1][2]
Molecular Weight	312.53 g/mol	[1][2]
CAS Number	55124-97-5	[1]
Appearance	Reported as a solid or clear liquid	[3][4]
Density	0.862 g/cm <sup>3</sup>	[5]
Boiling Point	354.6 °C at 760 mmHg	[5]
Flash Point	170.9 °C	[5]
Solubility	Soluble in chloroform, ethanol, and ether	[3][6]
Purity (typical)	>98%	[3]

# **Experimental Protocols**Synthesis

**Methyl 17-methyloctadecanoate** is typically synthesized from its corresponding carboxylic acid, 17-methyloctadecanoic acid. The two primary methods for this esterification are Fischer esterification and transesterification.

This classic method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.

#### Protocol:

 Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 17-methyloctadecanoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 20-50 equivalents), which also serves as the solvent.



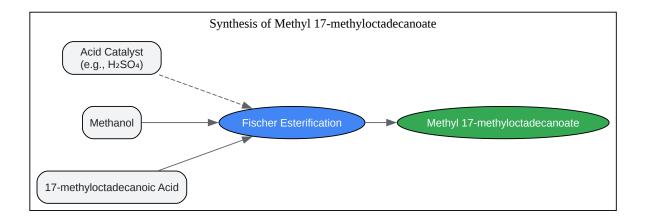
- Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 equivalents).
- Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed (typically 2-6 hours).
- Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).
- Extraction: Extract the product with a non-polar organic solvent such as hexane or diethyl ether.
- Washing: Wash the organic layer sequentially with water and brine to remove any remaining salts and water-soluble impurities.
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure to obtain the crude methyl 17-methyloctadecanoate.

This method is suitable if starting from a different ester of 17-methyloctadecanoic acid or from a triglyceride containing this fatty acid.

#### Protocol:

- Reaction Setup: Dissolve the starting ester or triglyceride in a large excess of methanol.
- Catalyst Addition: Add a catalytic amount of a strong acid (as in Fischer esterification) or a base such as sodium methoxide (CH₃ONa).
- Reaction: Heat the mixture to reflux with stirring. The reaction is an equilibrium process, and the large excess of methanol drives it towards the formation of the methyl ester.
- Work-up and Purification: The work-up and purification steps are similar to those described for the Fischer esterification.





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Diagram 1: Fischer Esterification Workflow

### **Purification**

The crude product from the synthesis can be purified using chromatographic techniques.

Protocol: Column Chromatography

- Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
- Sample Loading: Dissolve the crude **methyl 17-methyloctadecanoate** in a minimal amount of the eluent and load it onto the column.
- Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
- Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.



 Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified methyl 17-methyloctadecanoate.

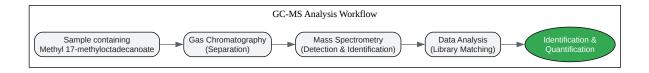
## **Analytical Methods**

GC-MS is a powerful technique for the identification and quantification of **Methyl 17-methyloctadecanoate**.

#### Protocol:

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as hexane or dichloromethane.
- GC Conditions (Representative):
  - o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
  - Injector Temperature: 250 °C.
  - Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300 °C) at a rate of 5-10 °C/min.
  - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 50 to 500.
  - Identification: The mass spectrum of Methyl 17-methyloctadecanoate will show a characteristic molecular ion peak (M+) at m/z 312 and specific fragmentation patterns that can be compared to spectral libraries for confirmation.





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Diagram 2: GC-MS Analysis Workflow

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for the structural elucidation of **Methyl 17-methyloctadecanoate**. While detailed spectral data is not readily available in public databases, the expected chemical shifts can be predicted based on its structure. Key expected signals would include those for the methyl ester group, the long aliphatic chain, and the terminal isopropyl group characteristic of an iso-fatty acid.

## **Biological Activity and Signaling Pathways**

While specific signaling pathways for **Methyl 17-methyloctadecanoate** have not been extensively elucidated, its biological role can be inferred from the known functions of branched-chain fatty acids (BCFAs) and their esters.

BCFAs are integral components of bacterial cell membranes, where they play a crucial role in regulating membrane fluidity. In higher organisms, BCFAs and their derivatives are involved in various physiological processes. They can act as signaling molecules, influencing metabolic and inflammatory pathways.

Fatty acids are known to exert their effects through several mechanisms, including:

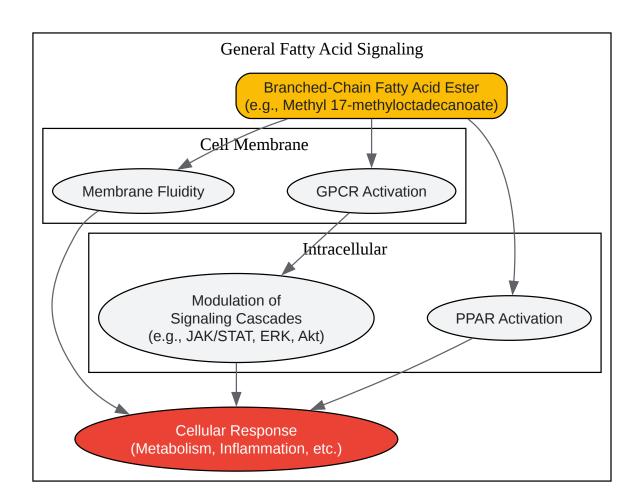
- Modulation of Membrane Properties: The branched structure of iso-fatty acids can alter the
  physical properties of cell membranes, affecting the function of membrane-bound proteins
  and receptors.
- Ligand for Nuclear Receptors: Fatty acids and their derivatives can act as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). Activation of



PPARs leads to changes in the expression of genes involved in lipid metabolism and inflammation.

- Interaction with G-Protein Coupled Receptors (GPCRs): Certain fatty acids can activate specific GPCRs, initiating downstream signaling cascades that can influence a variety of cellular responses.
- Modulation of Intracellular Signaling Cascades: Fatty acids can influence key signaling pathways such as the JAK/STAT, ERK, and Akt pathways, which are involved in cell growth, proliferation, and survival.

Given its structure, **Methyl 17-methyloctadecanoate** is likely to participate in these general fatty acid signaling pathways. Further research is needed to delineate its specific targets and downstream effects.





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Diagram 3: Potential Signaling Roles

### Conclusion

**Methyl 17-methyloctadecanoate** is a branched-chain fatty acid methyl ester with well-defined physicochemical properties. While detailed biological studies on this specific molecule are limited, its structural class suggests potential involvement in the modulation of cell membrane properties and participation in key metabolic and inflammatory signaling pathways. The experimental protocols provided in this guide offer a foundation for the synthesis, purification, and analysis of **Methyl 17-methyloctadecanoate**, facilitating further research into its precise biological functions and potential applications in drug development and other scientific fields.

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